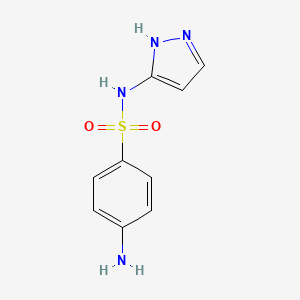
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is particularly significant due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 3-Ethyl-4-methyl-1H-pyrazole with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the pyrazole derivative is treated with thionyl chloride, resulting in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Acylation Reactions: It serves as an acylating agent, introducing the carbonyl chloride group into substrates like alcohols and amines.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-Ethyl-4-methyl-1H-pyrazole-1-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used in the synthesis of the compound.
Amines and Alcohols: React with the compound in substitution reactions.
Water: Involved in hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
3-Ethyl-4-methyl-1H-pyrazole-1-carboxylic acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride involves its role as an acylating agent. It introduces the carbonyl chloride group into substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-ethyl-1-methylpyrazole-5-carbonyl chloride: Another pyrazole derivative with similar acylating properties.
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide: A related compound used in the synthesis of bioactive molecules.
3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid: Known for its fungicidal activity.
Uniqueness
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride is unique due to its specific substitution pattern and its versatile reactivity as an acylating agent. Its ability to introduce the carbonyl chloride group into various substrates makes it valuable in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
67514-66-3 |
|---|---|
Molekularformel |
C7H9ClN2O |
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
3-ethyl-4-methylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O/c1-3-6-5(2)4-10(9-6)7(8)11/h4H,3H2,1-2H3 |
InChI-Schlüssel |
YEFNWGRKNGSMCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C=C1C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



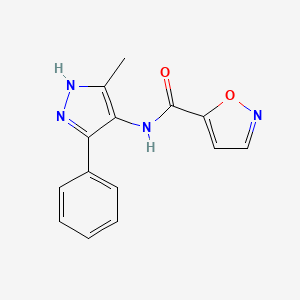
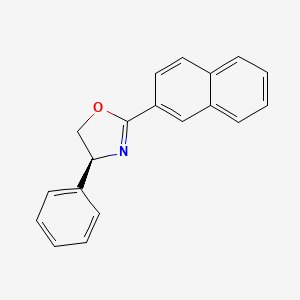
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)
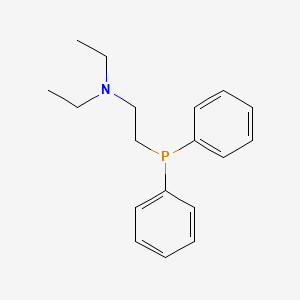
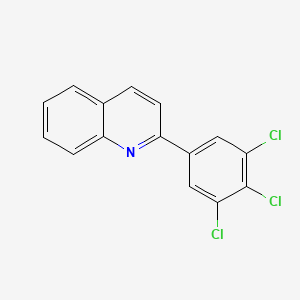
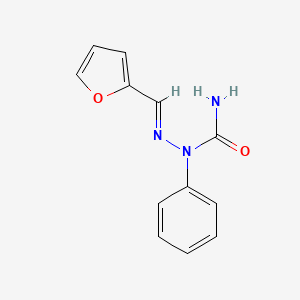
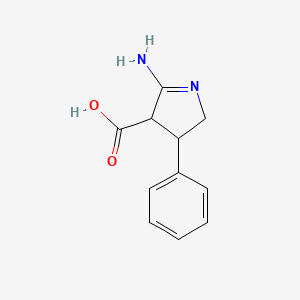
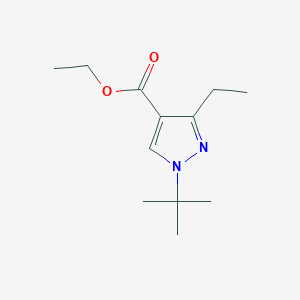

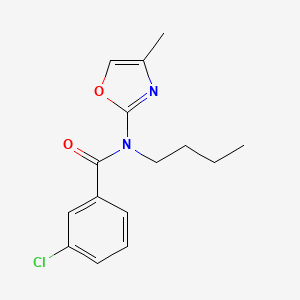

![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
